REACTION_CXSMILES
|
OC1C=CN2C(C(NC)=O)=C(C)N=C2C=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[CH:19]=1.Cl[CH:26]([C:32](=O)[CH3:33])[C:27]([O:29][CH2:30][CH3:31])=[O:28]>C(O)C>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][N:21]2[C:26]([C:27]([O:29][CH2:30][CH3:31])=[O:28])=[C:32]([CH3:33])[N:24]=[C:20]2[CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=CC=2N(C=C1)C(=C(N2)C)C(=O)NC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained by the following procedure
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours under a nitrogen atmosphere
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in-vacuo
|
Type
|
EXTRACTION
|
Details
|
to extract the crude product
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (eluting with ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2N(C=C1)C(=C(N2)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |